1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Description
1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core fused with a chlorinated aromatic ring. The pyridazine moiety is partially saturated, contributing to its conformational flexibility, while the carboxylic acid group at position 3 enhances its reactivity in acid-base and esterification reactions . The 2-chlorophenyl substituent introduces steric and electronic effects, influencing its binding affinity in biological systems and solubility in polar solvents.
Properties
IUPAC Name |
1-(2-chlorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13-14)11(16)17/h1-4H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESALSAHEAFRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial production methods may scale up these laboratory procedures, optimizing reaction conditions to maximize efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to handle large-scale synthesis .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Central Nervous System Activity
Research indicates that compounds within the tetrahydropyridazine family exhibit central nervous system (CNS) activity. The structure of 1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid suggests potential neuroactive properties. Studies on similar compounds have shown that they can act as CNS depressants or stimulants depending on their specific structure and substituents .
Antimicrobial Properties
Tetrahydropyridazine derivatives have been evaluated for their antimicrobial activities. For instance, related compounds have demonstrated effectiveness against various bacterial strains. The presence of the chlorophenyl group may enhance the lipophilicity and membrane penetration of the molecule, potentially increasing its antibacterial efficacy .
Anticancer Potential
Recent studies have highlighted the anticancer properties of tetrahydropyridazine derivatives. These compounds have shown promising results against different cancer cell lines, suggesting that this compound could be further explored in cancer therapy. The mechanism may involve the inhibition of specific cellular pathways essential for cancer cell survival and proliferation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Understanding its synthetic pathways allows for the development of various derivatives that could enhance its biological activity or alter its pharmacokinetic properties.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of tetrahydropyridazine derivatives against Gram-positive and Gram-negative bacteria, several compounds exhibited significant inhibitory effects. The study concluded that structural modifications could lead to enhanced potency against resistant strains .
Case Study 2: Anticancer Activity
Another investigation focused on a series of tetrahydropyridazine derivatives where one compound showed an IC50 value of 3.3 µM against colon cancer cell lines. This highlights the potential for developing targeted therapies based on structural analogs of this compound .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(3-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS sc-332559):
The 3-chlorophenyl isomer exhibits reduced steric hindrance compared to the 2-chloro derivative, allowing for improved solubility in polar solvents like DMSO. Its electronic profile enhances hydrogen bonding, as evidenced by higher reactivity in nucleophilic substitution reactions . - 1-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 926228-50-4):
Fluorine’s electronegativity increases electron-withdrawing effects, stabilizing the carboxylic acid group and reducing pKa compared to chlorinated analogs. This enhances its bioavailability in physiological environments .
Substituent Type and Steric Effects
- 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 731826-98-5): The methyl group at the 3-position introduces steric bulk, reducing solubility in chloroform and methanol. However, it improves lipophilicity, making it suitable for membrane permeability studies .
- 1-(2,5-Dimethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 733030-85-8):
Dual methyl groups further increase steric hindrance, lowering reaction kinetics in esterification but enhancing selectivity in enzyme binding due to planar rigidity .
Functional Group Modifications
- 1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS 68254-09-1):
The addition of a methyl group at position 6 reduces ring saturation, increasing aromaticity and altering electronic distribution. This modification correlates with enhanced thermal stability . - 6-Oxo-1-phenyl-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylic acid :
Replacement of pyridazine with a triazine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This compound shows higher aqueous solubility but lower enzymatic inhibition potency compared to pyridazine analogs .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Research Findings
- Steric vs. Electronic Effects : 3-Chlorophenyl analogs show higher solubility than 2-chloro derivatives due to reduced steric clashes, while fluorinated variants exhibit improved metabolic stability .
- Synthetic Accessibility : The base pyridazine structure is synthesized via condensation of 2-oxo-glutaric acid and hydrazine, with chlorination steps introducing aryl groups .
- Safety Profile : Base compounds like 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 99621) cause skin and eye irritation, suggesting similar hazards for halogenated analogs .
Biological Activity
1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C10H8ClN3O3
- Molecular Weight : 241.65 g/mol
The presence of the chlorophenyl group is significant for its biological interactions, as halogenated phenyl groups often enhance the lipophilicity and biological activity of organic compounds.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. It appears to interact with cellular pathways involved in cell cycle regulation and apoptosis, potentially through the modulation of p53 expression and caspase activation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 15.63 | |
| A549 (Lung cancer) | 12.34 | |
| HeLa (Cervical cancer) | 18.75 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Mechanism : It is believed to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response.
Table 2: Anti-inflammatory Activity
Study on Breast Cancer
A study conducted on MCF-7 cells demonstrated that treatment with this compound led to increased levels of apoptosis markers such as cleaved caspase-3 and PARP . This suggests that the compound effectively triggers programmed cell death in breast cancer cells.
Study on Lung Cancer
Another investigation focused on A549 lung cancer cells revealed that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G1 phase. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 population after treatment .
Q & A
What are the standard synthetic routes for 1-(2-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how are intermediates characterized?
Basic Research Focus
The synthesis typically involves multi-step reactions, including condensation of 2-chlorobenzaldehyde derivatives with hydrazine analogs, followed by cyclization under acidic or catalytic conditions. For example, palladium-catalyzed cross-coupling reactions may introduce the chlorophenyl group, while cyclization steps often employ solvents like DMF or toluene .
Methodological Answer :
- Step 1 : Condensation of 2-chlorobenzaldehyde with a hydrazine precursor to form a hydrazone intermediate.
- Step 2 : Cyclization using catalysts (e.g., Cu or Pd) to construct the tetrahydropyridazine core .
- Characterization : Intermediates are verified via H/C NMR, IR spectroscopy, and mass spectrometry. X-ray crystallography may resolve stereochemical ambiguities .
How are the solubility, stability, and lipophilicity of this compound determined experimentally?
Basic Research Focus
Physicochemical properties are critical for bioavailability and experimental reproducibility.
Methodological Answer :
- Solubility : Measured via shake-flask method in buffers (pH 1–7.4) and analyzed via HPLC .
- Stability : Assessed under accelerated conditions (40°C/75% RH) over 14 days, with degradation products monitored via LC-MS .
- Lipophilicity : Calculated using logP values via reverse-phase HPLC or predicted using software like SwissADME .
What advanced strategies are used to elucidate reaction mechanisms involving this compound?
Advanced Research Focus
Mechanistic studies require isotopic labeling and computational modeling.
Methodological Answer :
- Isotopic Tracers : N or C labeling tracks atom migration during cyclization .
- DFT Calculations : Simulate transition states and activation energies using Gaussian or ORCA software . Kinetic studies (e.g., variable-temperature NMR) complement computational data .
How can researchers design experiments to assess the biological activity of this compound?
Advanced Research Focus
Biological assays must align with target hypotheses (e.g., enzyme inhibition).
Methodological Answer :
- Target Selection : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like topoisomerases .
- In Vitro Assays : Conduct MIC tests for antimicrobial activity or MTT assays for cytotoxicity . Dose-response curves (IC) validate potency .
What computational approaches are employed to optimize the compound’s pharmacokinetic profile?
Advanced Research Focus
ADMET predictions guide structural modifications.
Methodological Answer :
- QSAR Models : Correlate structural descriptors (e.g., polar surface area) with bioavailability using tools like MOE .
- Metabolism Prediction : CYP450 interaction profiles generated via StarDrop or ADMET Predictor .
How should contradictions in spectroscopic data during structural elucidation be resolved?
Advanced Research Focus
Data discrepancies require orthogonal validation.
Methodological Answer :
- Cross-Validation : Combine NMR (NOESY for stereochemistry) with high-resolution mass spectrometry .
- X-ray Crystallography : Resolve ambiguous NOE signals or regiochemistry conflicts .
What analytical techniques ensure purity (>95%) for in vivo studies?
Basic Research Focus
Purity is critical for reproducible pharmacological results.
Methodological Answer :
- HPLC-PDA : Detect impurities at 210–400 nm; gradient elution with C18 columns .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) within 0.3% theoretical values .
How can the core structure be modified to enhance target selectivity?
Advanced Research Focus
Structure-activity relationship (SAR) studies drive optimization.
Methodological Answer :
- Bioisosteric Replacement : Substitute the chlorophenyl group with fluorophenyl to modulate lipophilicity .
- Scaffold Hopping : Integrate triazole or oxadiazole rings to probe steric effects .
What methodologies assess synergistic effects with other bioactive compounds?
Advanced Research Focus
Combination therapies require rigorous dose-matrix analysis.
Methodological Answer :
- Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices for antimicrobial synergy .
- Isobolograms : Quantify additive/synergistic effects in cytotoxicity studies .
How is the environmental impact of this compound evaluated in laboratory settings?
Advanced Research Focus
Green chemistry principles minimize ecological risks.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
